molecular formula C13H16 B11942372 3-Phenyl-1-cycloheptene CAS No. 19217-54-0

3-Phenyl-1-cycloheptene

Cat. No.: B11942372
CAS No.: 19217-54-0
M. Wt: 172.27 g/mol
InChI Key: ZFBUBYLVRDQACY-UHFFFAOYSA-N
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Description

3-Phenyl-1-cycloheptene is an organic compound characterized by a seven-membered cycloheptene ring with a phenyl substituent at the 3-position. Its molecular formula is C₁₃H₁₄, with a molecular weight of 170.25 g/mol. The cycloheptene ring introduces moderate ring strain compared to smaller cycloalkenes, while the phenyl group contributes to electronic conjugation and steric effects.

Properties

CAS No.

19217-54-0

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

3-phenylcycloheptene

InChI

InChI=1S/C13H16/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-13/h3-4,6-8,10-12H,1-2,5,9H2

InChI Key

ZFBUBYLVRDQACY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C=CC1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1-cycloheptene typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylmagnesium bromide with cycloheptanone, followed by dehydration to form the desired cycloheptene ring . The reaction conditions often include the use of a Grignard reagent and an acidic catalyst to facilitate the cyclization and dehydration steps.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1-cycloheptene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed:

    Oxidation: Cycloheptanone, phenylcycloheptanol

    Reduction: 3-Phenylcycloheptane

    Substitution: Various substituted phenyl derivatives

Mechanism of Action

The mechanism of action of 3-Phenyl-1-cycloheptene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products . In reduction reactions, the addition of hydrogen atoms to the cycloheptene ring leads to the formation of cycloheptane derivatives . The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

3-Phenyl-1-cyclohexene

  • Structure : Features a six-membered cyclohexene ring with a phenyl group at the 3-position.
  • Key Differences :
    • Ring Strain : Cyclohexene exhibits higher Bayer strain due to its smaller ring size, leading to lower thermal stability compared to cycloheptene derivatives.
    • Reactivity : The increased strain in cyclohexene enhances its susceptibility to ring-opening reactions, whereas 3-phenyl-1-cycloheptene may favor cycloaddition or polymerization under similar conditions .
  • Applications : Cyclohexene derivatives are widely used in polymer precursors, but their instability limits use in high-temperature applications.

3-Phenyl-1-[(Z)-2-phenylethenyl]-1-cyclohexene

  • Structure : A cyclohexene ring substituted with both a phenyl group and a (Z)-styryl group at the 1- and 3-positions, respectively. Molecular formula: C₂₀H₂₀ (MW: 260.37 g/mol) .
  • Key Differences :
    • Electronic Properties : The styryl group introduces extended π-conjugation, shifting absorption spectra to longer wavelengths (~300–350 nm) compared to this compound.
    • Stereochemical Effects : The (Z)-configuration creates steric hindrance between substituents, influencing reaction pathways (e.g., preferential Diels-Alder regioselectivity).
  • Applications: Potential in optoelectronics due to conjugated systems, though synthesis complexity limits scalability .

1-Phenylcycloheptene

  • Structure : Phenyl group at the 1-position of the cycloheptene ring.
  • Key Differences :
    • Symmetry and Dipole : The 1-position substitution creates a less symmetric structure than this compound, altering dipole moments and solubility in polar solvents.
    • Crystallinity : Reduced symmetry may hinder crystal packing, impacting solid-state applications like thin-film devices.

Cycloheptene (Unsubstituted)

  • Structure : A simple seven-membered cycloalkene.
  • Key Differences :
    • Reactivity : The absence of a phenyl group reduces steric protection, making unsubstituted cycloheptene more reactive in electrophilic additions.
    • Stability : The phenyl group in this compound stabilizes the ring via resonance, increasing thermal stability by ~20–30°C compared to cycloheptene.

Comparative Data Table

Property This compound 3-Phenyl-1-cyclohexene 3-Phenyl-1-[(Z)-2-phenylethenyl]-1-cyclohexene
Molecular Weight (g/mol) 170.25 156.23 260.37
Ring Size 7-membered 6-membered 6-membered
Key Substituents Phenyl Phenyl Phenyl + Styryl (Z)
Conjugation Moderate Limited Extended
Thermal Stability (°C) ~180–200 ~150–170 ~200–220
Applications Polymer precursors Lab-scale synthesis Optoelectronics R&D

Research Findings and Gaps

  • Synthetic Challenges : The synthesis of this compound requires precise control of ring-closing metathesis conditions, unlike smaller-ring analogs that are more straightforward to prepare.
  • Literature Gaps : Direct experimental data on this compound’s reactivity and electronic properties are sparse, necessitating further studies to validate computational predictions .

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